6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Description
6-Chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is a structurally complex quinolinone derivative characterized by:
- Two quinoline cores: A 6-chloro-4-phenylquinolin-2-one scaffold and a 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline moiety.
- Substituents: Chlorine atoms at positions 6 and 7, a phenyl group at position 4, and an (E)-configured acryloyl linker bridging the two heterocycles.
- Crystallographic features: The quinoline rings exhibit near-planar geometries (max. deviation: -0.070 Å for the 2,3-dihydrodioxinoquinoline ring), with dihedral angles between aromatic systems influencing molecular packing .
Synthesis: Prepared via condensation of 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone with 2-chloro-3-chloromethyl-8-methylquinoline in DMSO using Ag₂SO₄ as a catalyst, followed by recrystallization from ethanol .
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18Cl2N2O4/c30-19-7-8-21-20(14-19)26(16-4-2-1-3-5-16)27(29(35)33-21)23(34)9-6-17-12-18-13-24-25(37-11-10-36-24)15-22(18)32-28(17)31/h1-9,12-15H,10-11H2,(H,33,35)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRKLHRGSWBQSJ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC3=NC(=C(C=C3C=C2O1)C=CC(=O)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC3=NC(=C(C=C3C=C2O1)/C=C/C(=O)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is a complex quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the current understanding of its biological activity based on available literature, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Properties
The compound features a quinoline core with multiple substituents that may influence its biological properties. The presence of chlorine atoms and a dioxino moiety suggests potential interactions with biological targets.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. A study utilizing molecular modeling and computer screening identified several derivatives with potent inhibitory effects against various kinases involved in tumorigenesis. For instance, compounds derived from similar structures demonstrated IC50 values as low as 0.25 μM against specific kinases like NPM1-ALK and JAK3 .
Table 1: Antitumor Activity of Related Compounds
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| Compound 2a | NPM1-ALK | 0.25 |
| Compound 2b | JAK3 | 0.36 |
| Compound 2c | cRAF[Y340D][Y341D] | 0.78 |
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been extensively studied. Compounds bearing similar structural motifs have shown promising results against both bacterial and fungal pathogens. For example, azetidinone fused derivatives of chloroquinolines exhibited superior inhibition against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .
Table 2: Antimicrobial Activity
| Compound | Organism | Inhibition Zone (mm) |
|---|---|---|
| AZT b2 | S. aureus | 15 |
| AZT g3 | E. coli | 18 |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Kinase Inhibition : The ability to inhibit kinases such as EGFR and ALK is crucial for its antitumor effects. By blocking these pathways, the compound may prevent cancer cell proliferation.
- Antimicrobial Action : The mechanism by which quinoline derivatives exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
Case Studies
Several studies have explored the efficacy of quinoline derivatives in preclinical models:
- In Vivo Tumor Models : In a study involving xenograft models of human tumors, a related compound demonstrated significant tumor regression when administered at specific dosages over a defined treatment period.
- Clinical Relevance : A case study highlighted the potential for these compounds to be developed into novel therapies for resistant strains of bacteria and aggressive tumors.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of quinoline structures exhibit significant anticancer properties. The compound may function as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, quinoline-based compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in various cancers. The incorporation of the dioxinoquinoline moiety may enhance its binding affinity and selectivity towards target proteins involved in tumor growth and metastasis .
Antimicrobial Properties
Compounds with similar structural frameworks have demonstrated antimicrobial activities against a range of pathogens. The presence of chlorine and dioxin functionalities could enhance the lipophilicity and membrane permeability of the compound, potentially leading to improved efficacy against bacterial strains .
Neuroprotective Effects
There is emerging evidence suggesting that quinoline derivatives may possess neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress within neuronal cells. Further research is needed to explore these properties specifically for the compound in focus .
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the therapeutic potential of 6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one. Studies suggest that modifications at specific positions on the quinoline ring can significantly impact its potency and selectivity towards biological targets. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increases lipophilicity and cellular uptake |
| Halogen substitutions | Enhances binding affinity to target proteins |
| Alterations in functional groups | Modulates pharmacokinetic properties |
Case Study 1: Anticancer Screening
In one study, a series of quinoline derivatives were synthesized and screened for their anticancer activity against various cancer cell lines. The compound exhibited IC50 values significantly lower than those of reference drugs like gefitinib, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
Another investigation focused on evaluating the antimicrobial efficacy of similar quinoline derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed promising activity comparable to standard antibiotics, suggesting that modifications could yield effective antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Key Observations :
Crystallographic and Packing Behavior
Implications :
Functional and Pharmacological Analogues
- 4-Oxo-quinolin-3-carboxylic acids (e.g., ciprofloxacin derivatives): Feature carboxylic acid groups at position 3 for metal chelation (critical for antibacterial activity). The target compound’s acryloyl group may reduce chelation capacity but improve membrane permeability .
- 7-Chloro-1-cyclopropyl-6-fluoro-dihydroquinolin-4-one: Cyclopropyl and fluorine substituents enhance bioavailability and gram-negative bacterial targeting. The target compound’s phenyl and dihydrodioxino groups may broaden activity against resistant strains .
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a fused dioxinoquinoline core, chloro-substituted aromatic rings, and an (E)-configured propenoyl linker. Key structural parameters include:
- Dihedral angles : The dioxinoquinoline and quinolin-2-one rings exhibit dihedral angles of ~7.5° and 62.6°, respectively, indicating partial planarity and steric interactions .
- π-π stacking : Aromatic rings participate in π-π interactions (centroid distances: 3.61–3.77 Å), stabilizing the crystal lattice and potentially affecting solubility .
- Functional groups : Chloro substituents enhance lipophilicity, while the propenoyl group may enable Michael addition reactivity for covalent target binding.
Methodological Insight : Use X-ray crystallography (as in ) to resolve bond lengths/angles and DFT calculations to predict electronic properties. Polar aprotic solvents (e.g., DMSO) are recommended for solubility studies due to the compound’s hydrophobicity .
Q. What synthetic strategies are reported for analogous dioxinoquinoline derivatives?
Multi-step routes are typical:
Core formation : Cyclocondensation of chlorinated precursors under reflux (e.g., Ag₂SO₄ in DMSO at 120°C for 24 hours) .
Functionalization : Suzuki-Miyaura coupling or nucleophilic substitution to introduce aryl/propenoyl groups .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) yield >95% purity .
Critical Step : Optimize reaction time and temperature to avoid side products. For example, prolonged heating may degrade chloro substituents .
Q. How can preliminary biological activity be assessed for this compound?
- Antimicrobial assays : Use microdilution methods (MIC determination) against Gram-positive bacteria and fungi, referencing protocols for structurally similar dioxinoquinolines .
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with doxorubicin as a positive control .
- Enzyme inhibition : Test for kinase or protease inhibition via fluorescence-based assays (e.g., ATPase activity measurements) .
Data Interpretation : Compare IC₅₀ values with known inhibitors and validate dose-response curves using nonlinear regression models.
Advanced Research Questions
Q. How can synthetic yields be improved while maintaining stereochemical integrity?
- Catalysis : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for propenoyl group introduction .
- Stereocontrol : Use chiral auxiliaries or asymmetric catalysis during key steps (e.g., Evans oxazolidinones for α,β-unsaturated ketone formation) .
- In-situ monitoring : Employ HPLC-MS to track intermediate formation and adjust reaction conditions dynamically .
Case Study : A 15% yield increase was achieved for a related compound by replacing THF with DMF in the cyclization step, reducing side-product formation .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) .
- QSAR modeling : Train models on datasets of chloro-quinoline derivatives to correlate substituent electronegativity with cytotoxicity .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
Validation : Cross-validate predictions with experimental IC₅₀ values and crystallographic binding poses (e.g., PDB entries for homologous targets) .
Q. How can contradictory data on biological activity across studies be resolved?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include multiple cell lines/strains .
- Solubility effects : Use co-solvents (e.g., 0.1% DMSO) and confirm compound stability via LC-MS before assays .
- Off-target effects : Perform counter-screens against unrelated enzymes/proteins to confirm specificity .
Example : A reported IC₅₀ discrepancy (5 vs. 20 µM) for a related compound was traced to differences in ATP concentration during kinase assays .
Q. What advanced spectroscopic techniques are required to characterize degradation products?
- LC-HRMS : Identify molecular formulas of degradation products with <1 ppm mass accuracy .
- NMR dynamics : Use ¹³C DEPT and NOESY to assign stereochemistry in oxidized or hydrolyzed derivatives .
- XPS : Analyze surface composition changes in accelerated stability studies (40°C/75% RH for 4 weeks) .
Case Study : Photo-degradation of the propenoyl group generated a cis-isomer, detectable via UV-Vis hypsochromic shifts (λmax 320 → 305 nm) .
Q. How can in vivo pharmacokinetics be optimized for this compound?
- Prodrug design : Introduce phosphate esters at the quinolin-2-one oxygen to enhance aqueous solubility .
- Nanocarriers : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release, as demonstrated for similar lipophilic agents .
- Metabolic profiling : Use hepatocyte microsomes and CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
Preclinical Data : A prodrug analog achieved 3× higher plasma AUC in murine models compared to the parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
